3-Vinyl-alpha-methylstyrene
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Overview
Description
3-Vinyl-alpha-methylstyrene is an organic compound with the molecular formula C11H12 It is a derivative of alpha-methylstyrene, characterized by the presence of a vinyl group attached to the alpha position of the styrene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Vinyl-alpha-methylstyrene can be synthesized through several methods. One common approach involves the dehydrogenation of alpha-methylstyrene in the presence of a catalyst. This process typically requires high temperatures and specific catalysts to facilitate the removal of hydrogen atoms, resulting in the formation of the vinyl group.
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of the cumene process. This process involves the oxidation of cumene to produce cumene hydroperoxide, which can then undergo radical disproportionation to form alpha-methylstyrene. Further dehydrogenation of alpha-methylstyrene yields this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Vinyl-alpha-methylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in alpha-ethylstyrene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alpha-ethylstyrene.
Substitution: Various substituted styrenes depending on the substituent introduced
Scientific Research Applications
3-Vinyl-alpha-methylstyrene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are valuable in creating materials with specific properties.
Biology: Research into its biological activity and potential as a precursor for bioactive compounds is ongoing.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug delivery systems.
Industry: The compound is used in the production of specialty plastics, resins, and adhesives due to its ability to enhance the thermal and mechanical properties of these materials
Mechanism of Action
The mechanism of action of 3-vinyl-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, where the compound can form long chains or networks through radical or ionic mechanisms. These polymerization processes are crucial in the formation of materials with desired properties, such as increased thermal stability and mechanical strength .
Comparison with Similar Compounds
Alpha-methylstyrene: A closely related compound with a similar structure but without the vinyl group.
Styrene: Another related compound, differing by the absence of the methyl group at the alpha position.
Beta-methylstyrene: Similar to alpha-methylstyrene but with the methyl group at the beta position.
Comparison: 3-Vinyl-alpha-methylstyrene is unique due to the presence of both the vinyl and methyl groups, which confer distinct reactivity and properties. Compared to alpha-methylstyrene, it has enhanced polymerization capabilities due to the vinyl group. Compared to styrene, the additional methyl group provides increased steric hindrance, affecting its reactivity and the properties of the resulting polymers .
Properties
CAS No. |
52780-24-2 |
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Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-ethenyl-3-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-4-10-6-5-7-11(8-10)9(2)3/h4-8H,1-2H2,3H3 |
InChI Key |
KMEOLTFYHMJSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC(=C1)C=C |
Origin of Product |
United States |
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